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Compound of Interest

Compound Name: 3,3-Dimethyl-2-hexanone

Cat. No.: B3050459

Introduction

3,3-Dimethyl-2-hexanone is a ketone of interest in various fields of chemical research,
including fragrance and flavor industries, as well as a building block in organic synthesis. The
Weinreb ketone synthesis provides a robust and high-yield route to this compound, avoiding
the common problem of over-addition often encountered with more reactive organometallic
reagents and acylating agents. This method involves two key steps: the formation of a stable
N-methoxy-N-methylamide (Weinreb amide) from pivaloyl chloride, followed by the reaction of
this amide with a propyl Grignard reagent. The intermediate formed from the Grignard addition
is stable until acidic workup, which then yields the desired ketone.[1][2][3]

Overall Reaction Scheme

Step 1: Synthesis of N-methoxy-N-methyl-3,3-dimethylbutanamide (Weinreb Amide)

(CH3)3C-COCI + (CH30)(CH3)NH-HCI + 2 (C2Hs)sN — (CH3)sC-CON(OCHs)CHs + 2
(C2Hs)sN-HClI

Step 2: Synthesis of 3,3-Dimethyl-2-hexanone

(CH3s)3C-CON(OCHs)CHs + CH3CH2CH2MgBr - (CHs)3C-C(O)CH2CH2CHs + (CHs0)
(CHs)NMgBr

Experimental Protocols
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Part 1: Synthesis of N-methoxy-N-methyl-3,3-
dimethylbutanamide

This protocol details the synthesis of the Weinreb amide intermediate from pivaloyl chloride and
N,O-dimethylhydroxylamine hydrochloride.

Materials and Reagents:

Molar
Reagent/ . . .
. Formula Mass ( Quantity Moles Purity Supplier
Material
g/mol)
N,O-
_ (CHs0) _
Dimethylhy Sigma-
_ (CH3)NH-H  97.54 10.73 g 0.110 >98% )
droxylamin cl Aldrich
e HCI
Dichlorome
thane Fisher
CH2Cl2 84.93 200 mL - >99.8% o
(DCM), Scientific
anhydrous
Triethylami 22.26 ¢ Sigma-
(C2Hs)3N 101.19 0.220 >99% )
ne (TEA) (30.7 mL) Aldrich
Pivaloyl (CHs)sC- 12.06 g Acros
. 120.58 0.100 >99% )
chloride CocCl (12.6 mL) Organics
Saturated
Sodium Lab
_ NaHCO:s 84.01 Asneeded - -
Bicarbonat Prepared
e Solution
] Lab
Brine NaCl (aq) - As needed - -
Prepared
Anhydrous
_ VWR
Magnesiu MgSOa 120.37 As needed - - )
Chemicals
m Sulfate

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3050459?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Procedure:

e To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar,
a dropping funnel, and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (10.73
g, 0.110 mol) and anhydrous dichloromethane (200 mL).

e Cool the resulting suspension to 0 °C in an ice bath.

¢ Slowly add triethylamine (22.26 g, 0.220 mol) to the stirred suspension over 10 minutes.

« After stirring for an additional 20 minutes at 0 °C, add pivaloyl chloride (12.06 g, 0.100 mol)
dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does
not exceed 5 °C.

¢ Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to
room temperature. Stir for 12-16 hours.

e Quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL).

o Separate the organic layer, and extract the agueous layer with dichloromethane (2 x 50 mL).

o Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium
sulfate, filter, and concentrate under reduced pressure to yield the crude product.

 Purify the crude product by vacuum distillation to obtain N-methoxy-N-methyl-3,3-
dimethylbutanamide as a colorless oil.

Expected Yield and Characterization:

Theoretical Actual Yield Boiling Point
Product . Appearance
Yield Range (°C)
N-methoxy-N-
methyl-3,3- 13.5-15.1 g (85- _ 70-75 (15
) 1592 ¢ Colorless oil
dimethylbutanam 95%) mmHg)
ide
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Part 2: Synthesis of 3,3-Dimethyl-2-hexanone

This protocol describes the preparation of propylmagnesium bromide and its subsequent
reaction with the Weinreb amide to produce the target ketone.

Materials and Reagents:
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Molar
Reagent/ . . .
. Formula Mass ( Quantity Moles Purity Supplier
Material
g/mol)
Magnesiu Sigma-
, Mg 24.31 2.67¢ 0.110 >99% _
m turnings Aldrich
Anhydrous .
Sigma-
Tetrahydrof ~ CsHsO 72.11 150 mL - >99.9% )
Aldrich
uran (THF)
1-
CHs3CH:2C 1230 g Acros
Bromoprop 123.00 0.100 >99% )
H2Br (9.1 mL) Organics
ane
lodine 1 small
I2 253.81 - - J.T. Baker
crystal crystal
N-
methoxy-
(CHs)sC- )
N-methyl- Synthesize
CON(OCH  159.22 12.74 g 0.080 >98% .
3,3- dinPart1
) 3)CHs
dimethylbut
anamide
1M
] Lab
Hydrochlori  HCI (aq) 36.46 As needed - -
. Prepared
c Acid
Diethyl Fisher
(C2Hs)20 74.12 As needed - >99% o
ether Scientific
Saturated
Sodium Lab
) NaHCOs 84.01 As needed - -
Bicarbonat Prepared
e Solution
. Lab
Brine NaCl (aq) - As needed - -
Prepared
Anhydrous  Na2SOa 142.04 As needed - - VWR
Sodium Chemicals
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Sulfate

Procedure:

o Grignard Reagent Preparation: a. In a flame-dried 500 mL three-necked round-bottom flask
equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet,
place magnesium turnings (2.67 g, 0.110 mol) and a small crystal of iodine. b. Add
anhydrous THF (50 mL) to the flask. c. In the dropping funnel, prepare a solution of 1-
bromopropane (12.30 g, 0.100 mol) in anhydrous THF (50 mL). d. Add a small amount
(approx. 5 mL) of the 1-bromopropane solution to the magnesium. The reaction should
initiate, indicated by the disappearance of the iodine color and gentle refluxing. If the reaction
does not start, gentle warming may be required. e. Once the reaction has started, add the
remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. f. After
the addition is complete, stir the mixture at room temperature for an additional hour to ensure
complete formation of the Grignard reagent.[4]

¢ Reaction with Weinreb Amide: a. Cool the freshly prepared propylmagnesium bromide
solution to 0 °C in an ice bath. b. Dissolve N-methoxy-N-methyl-3,3-dimethylbutanamide
(12.74 g, 0.080 mol) in anhydrous THF (50 mL) and add it to the dropping funnel. c. Add the
Weinreb amide solution dropwise to the stirred Grignard reagent over 30 minutes,
maintaining the temperature below 5 °C. d. After the addition, remove the ice bath and allow
the reaction to stir at room temperature for 2-3 hours.

e Work-up and Purification: a. Cool the reaction mixture to 0 °C and quench by the slow,
dropwise addition of 1 M HCI until the solution is acidic (pH ~2). b. Extract the mixture with
diethyl ether (3 x 75 mL). c. Combine the organic extracts and wash sequentially with
saturated sodium bicarbonate solution (50 mL) and brine (50 mL). d. Dry the organic layer
over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the
crude product by fractional distillation to afford 3,3-dimethyl-2-hexanone as a colorless
liquid.

Expected Yield and Characterization:
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Theoretical Actual Yield Boiling Point
Product . Appearance

Yield Range (°C)
3,3-Dimethyl-2- 8.2-9.2 g (80- o

10.26 g Colorless liquid 150-152
hexanone 90%)

Logical Workflow
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Synthesis of 3,3-Dimethyl-2-hexanone
R
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Final Product: 3,3-Dimethyl-2-hexanone
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Caption: Workflow for the two-part synthesis of 3,3-dimethyl-2-hexanone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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